Epoxidation Rate Constant Comparison: m-CPBA vs. Dimethyldioxirane (DMDO) in Alkenylammonium Salt Systems
In the epoxidation of allylic and homoallylic ammonium salts, m-CPBA and dimethyldioxirane (DMDO) exhibit distinct kinetic and stereochemical profiles that inform oxidant selection. For primary allylic ammonium salt 3aH⁺, m-CPBA achieves high syn-diastereoselectivity, whereas the quaternary allylic ammonium salt 5a⁺ yields an equimolecular mixture of diastereomers with m-CPBA [1]. The order-of-magnitude equivalence of rate constants for primary and quaternary homoallylic ammonium salts contrasts with the >10-fold rate enhancement observed for primary allylic ammonium salts relative to their quaternary counterparts [1]. These data establish that m-CPBA, as a representative chloroperbenzoic acid, provides a stereochemical outcome for primary allylic ammonium substrates that is not replicated by DMDO, which predominantly yields anti-diastereomers with quaternary allylic salts [1].
| Evidence Dimension | Epoxidation stereoselectivity and relative rate |
|---|---|
| Target Compound Data | High syn-diastereoselectivity for primary allylic ammonium salt 3aH⁺; equimolecular diastereomer mixture for quaternary allylic ammonium salt 5a⁺ |
| Comparator Or Baseline | DMDO: predominantly anti-diastereomers for quaternary allylic ammonium salt 5a⁺; >10-fold rate enhancement for primary vs. quaternary allylic ammonium salts |
| Quantified Difference | Stereochemical inversion (syn vs. anti) between oxidants for quaternary substrates; >10× rate differential between primary and quaternary allylic ammonium salts |
| Conditions | Kinetic measurements in solutions of varying ionic strength; stereochemical determination of epoxidation products |
Why This Matters
This stereochemical divergence directly impacts procurement when chiral epoxide intermediates with defined syn/anti configuration are required; selection of the incorrect oxidant class yields the undesired diastereomer.
- [1] Asensio G, et al. H-Bonding Interactions in the Epoxidation of Alkenylammonium Salts with Dimethyldioxirane and m-Chloroperbenzoic Acid: A Kinetic Study. J Org Chem. 1999;64(13):4705-4711. doi:10.1021/jo982512q. View Source
